
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene is an organic compound characterized by the presence of benzyloxy and cyclopropylpropoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene typically involves the reaction of benzyloxybenzene with 3-cyclopropylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to form cyclopropylpropyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropylpropyl derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and cyclopropylpropoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzyloxy)-4-(3-cyclopropylmethoxy)benzene
- 1-(Benzyloxy)-4-(3-cyclopropylethoxy)benzene
- 1-(Benzyloxy)-4-(3-cyclopropylbutoxy)benzene
Uniqueness
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene is unique due to the specific length and structure of the cyclopropylpropoxy group. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63659-42-7 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-(3-cyclopropylpropoxy)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C19H22O2/c1-2-5-17(6-3-1)15-21-19-12-10-18(11-13-19)20-14-4-7-16-8-9-16/h1-3,5-6,10-13,16H,4,7-9,14-15H2 |
Clave InChI |
JQPOYIQDKUMPLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


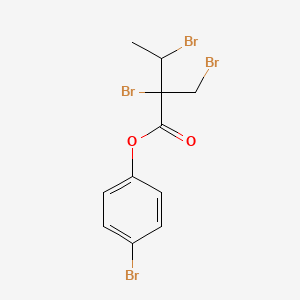
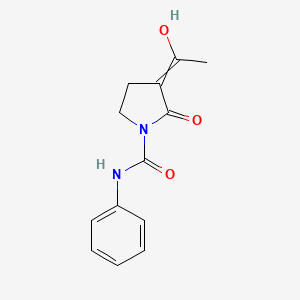

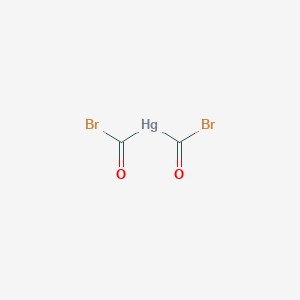
stannane](/img/structure/B14509233.png)

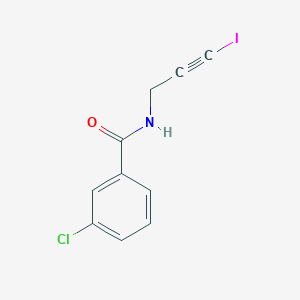
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
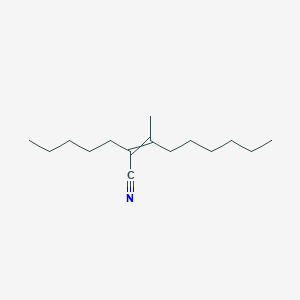
![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
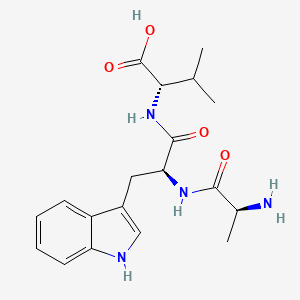

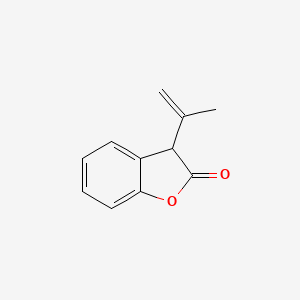
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
